8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an oxo group at the 8th position and phenyl groups at the 2nd and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves the reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of a catalyst such as triethylamine . This reaction proceeds efficiently under mild conditions, leading to the formation of the desired purine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group at the 8th position can participate in oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to form different derivatives.
Substitution: The phenyl groups at the 2nd and 9th positions can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to the formation of hydro derivatives.
Scientific Research Applications
8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has been evaluated for its antibacterial activities against various bacterial strains.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxo group and phenyl substituents play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide
- 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-oxo-2,9-diphenyl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-15(24)13-14-17(22-16(20-13)11-7-3-1-4-8-11)23(18(25)21-14)12-9-5-2-6-10-12/h1-10H,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOJMLLTABGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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